1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide
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Overview
Description
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.6827 . This compound is characterized by the presence of a thiazetidine ring, a chlorobenzoyl group, and a dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with a thiazetidine precursor in the presence of a base, followed by oxidation to introduce the dioxide functional group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide group to other functional groups.
Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazetidine derivatives with different functional groups .
Scientific Research Applications
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2-Thiazetidine, 1,1-dioxide: Lacks the chlorobenzoyl group, leading to different chemical properties.
4-Chlorobenzoyl derivatives: Compounds with similar chlorobenzoyl groups but different core structures.
Uniqueness
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide is unique due to the combination of its thiazetidine ring, chlorobenzoyl group, and dioxide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications .
Properties
CAS No. |
856868-95-6 |
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Molecular Formula |
C9H8ClNO3S |
Molecular Weight |
245.68 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1,1-dioxothiazetidin-2-yl)methanone |
InChI |
InChI=1S/C9H8ClNO3S/c10-8-3-1-7(2-4-8)9(12)11-5-6-15(11,13)14/h1-4H,5-6H2 |
InChI Key |
XPYMVRYGSKMDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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